molecular formula C17H18O5 B14179827 2,3-Dihydroxypropyl 4-(benzyloxy)benzoate CAS No. 922509-47-5

2,3-Dihydroxypropyl 4-(benzyloxy)benzoate

Cat. No.: B14179827
CAS No.: 922509-47-5
M. Wt: 302.32 g/mol
InChI Key: MIBSDSHCGCXTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl 4-(benzyloxy)benzoate is an organic compound with the molecular formula C16H18O5 It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group attached to the benzene ring and a dihydroxypropyl group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(benzyloxy)benzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 4-(benzyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl 4-(benzyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 4-(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl 4-(benzyloxy)benzoate is unique due to the presence of both the benzyloxy and dihydroxypropyl groups. This combination allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

922509-47-5

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2,3-dihydroxypropyl 4-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O5/c18-10-15(19)12-22-17(20)14-6-8-16(9-7-14)21-11-13-4-2-1-3-5-13/h1-9,15,18-19H,10-12H2

InChI Key

MIBSDSHCGCXTBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.